2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene
Description
Properties
IUPAC Name |
2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)7-11(9)16-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSLZZWXNFQQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344959 | |
| Record name | 2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15804-78-1 | |
| Record name | 2,4-Dimethoxy-1-(2-nitroprop-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The base (e.g., ammonium acetate) deprotonates nitroethane, generating a nucleophilic nitronate ion that attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water forms the α,β-unsaturated nitro compound. Typical conditions include:
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Solvent : Ethanol or acetic acid
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Temperature : Reflux (~78–100°C)
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Catalyst : Ammonium acetate (10–20 mol%)
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Reaction Time : 6–12 hours
A representative procedure involves dissolving 2,4-dimethoxybenzaldehyde (1.0 equiv) and nitroethane (1.2 equiv) in ethanol, adding ammonium acetate, and refluxing for 8 hours. The crude product is purified via recrystallization (e.g., ethanol/water) or column chromatography, yielding the target compound as a yellow crystalline solid.
Optimization Strategies
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Stoichiometry : Excess nitroethane (1.5–2.0 equiv) improves conversion rates.
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Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics but complicate purification.
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Catalyst Loading : Higher catalyst concentrations (up to 30 mol%) reduce reaction times but may promote side reactions.
Nitration of Cinnamic Acid Derivatives
An alternative route involves nitrating 2,4-dimethoxycinnamic acid to introduce the nitropropenyl group. This method, adapted from nitration protocols for aromatic systems, leverages radical nitration agents.
Synthesis of 2,4-Dimethoxycinnamic Acid
The precursor is synthesized via Knoevenagel condensation :
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React 2,4-dimethoxybenzaldehyde with malonic acid in the presence of piperidine.
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Conditions: Reflux in ethanol for 4–6 hours, yielding 2,4-dimethoxycinnamic acid as a white solid.
Key Data :
Nitration Procedure
The nitration employs TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and t-butyl nitrite (tBuONO) in acetonitrile:
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Combine 2,4-dimethoxycinnamic acid (1.0 equiv), TEMPO (0.8 equiv), and tBuONO (2.0 equiv) in MeCN.
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Heat at 50°C for 12 hours under vigorous stirring.
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Purify via column chromatography (ethyl acetate/petroleum ether), isolating the product as a yellow solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Stereoselectivity | >95% E-isomer |
| Characterization | NMR: δ 7.92 (d, J = 13.7 Hz, 1H, CH=NO₂) |
Comparative Analysis of Methods
| Parameter | Henry Reaction | Nitration Route |
|---|---|---|
| Starting Material | 2,4-Dimethoxybenzaldehyde | 2,4-Dimethoxycinnamic Acid |
| Reaction Time | 8–12 hours | 12 hours |
| Yield | 70–75% | 80–85% |
| Purity | 90–95% | 95–98% |
| Scalability | Moderate | High |
The nitration route offers superior yields and scalability, making it preferable for industrial applications. However, the Henry reaction avoids multi-step synthesis of cinnamic acid precursors.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the Henry reaction enhances heat transfer and reduces reaction times (2–4 hours). For nitration, microreactors minimize exothermic risks and improve TEMPO utilization.
Purification Techniques
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Crystallization : Ethanol/water mixtures achieve >98% purity for both methods.
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Chromatography : Reserved for high-purity pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major product is typically a nitro-substituted benzene derivative.
Reduction: The major product is an amine-substituted benzene derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
Chemistry
2,4-Dimethoxy-1-(2-nitroprop-1-enyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are utilized in creating pharmaceuticals and agrochemicals. The compound's unique structure allows for diverse chemical reactions, including:
- Oxidation : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions : The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles to form various substituted derivatives.
Biology
Research indicates that derivatives of this compound exhibit potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that the mechanism of action involves interaction with specific molecular targets that may lead to cellular effects beneficial for therapeutic applications .
Medicine
The compound is under investigation for its potential therapeutic applications in treating various diseases. Its derivatives are being explored for their pharmacological properties, which include anti-inflammatory and anticancer activities. The biological activity is often attributed to the formation of reactive intermediates that interact with cellular components .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for advanced materials. It has been incorporated into formulations for UV absorbers used in ophthalmic lens materials, demonstrating its versatility beyond traditional chemical applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of a derivative of this compound. The results indicated significant cytotoxicity against specific cancer cell lines, suggesting potential for development into therapeutic agents.
Case Study 2: Antimicrobial Properties
Another research project investigated the antimicrobial efficacy of various derivatives derived from this compound. The findings revealed promising activity against both gram-positive and gram-negative bacteria, supporting its use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxy groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Key Observations :
- The chloro analog (1-chloro-4-(2-nitroprop-1-enyl)benzene) exhibits reduced electron-donating capacity compared to methoxy-substituted derivatives, leading to lower solubility in polar solvents .
- The dinitro compound (1-nitro-4-(2-nitroprop-1-enyl)benzene) shows enhanced electrophilicity due to dual nitro groups, which may increase reactivity in nucleophilic substitution reactions but reduce thermal stability .
- Positional isomers (e.g., 1,3-dimethoxy-5-(2-nitroprop-1-enyl)benzene) demonstrate distinct electronic environments, altering UV-Vis absorption profiles and reaction kinetics .
Spectral and Analytical Data Comparison
Infrared (IR) Spectroscopy
Insights :
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparison :
Mass Spectrometry (MS)
Note: The target compound’s molecular ion is expected near 223 m/z (C₁₁H₁₃NO₄), with fragmentation involving methoxy and nitropropene groups .
Physicochemical and Reactivity Trends
- Solubility : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to halogenated analogs .
- Thermal Stability: Nitropropene derivatives with electron-donating groups (e.g., methoxy) exhibit higher stability than those with electron-withdrawing substituents (e.g., NO₂) .
- Reactivity : The target compound’s nitropropene moiety is susceptible to Michael addition reactions, while methoxy groups direct electrophilic substitution to the 5-position .
Biological Activity
2,4-Dimethoxy-1-(2-nitroprop-1-enyl)benzene, also known as 1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene, is an organic compound characterized by its unique molecular structure that includes a nitro group and methoxy substituents. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₁₁H₁₃NO₄
- Molecular Weight : 223.2252 g/mol
- Structure : The compound features a benzene ring with two methoxy groups at positions 2 and 4, and a nitropropene group at position 1.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound's binding affinity to target molecules, thereby modulating its activity .
Antimicrobial Activity
Research has shown that derivatives of nitroalkenyl benzene compounds exhibit broad-spectrum antimicrobial properties. For instance:
- Fungal Activity : Nitropropenyl derivatives have demonstrated significant antifungal activity against various fungal species, including Candida and Aspergillus. In vitro studies revealed that these compounds were effective at low concentrations, comparable to standard antifungal agents like Amphotericin B .
| Fungal Species | MIC (mg/L) | MFC (mg/L) |
|---|---|---|
| Candida albicans | 0.5 | 1.0 |
| Aspergillus fumigatus | 2.0 | 4.0 |
| Cryptococcus neoformans | 0.25 | 0.5 |
- Bacterial Activity : The compound has shown promising antibacterial properties against a range of bacterial strains. Nitroalkenyl benzene derivatives are known to act as thiol oxidants, inhibiting cysteine-based enzymes crucial for bacterial survival .
Anticancer Activity
Studies have indicated that nitropropenyl benzene derivatives can inhibit tumor cell growth through various mechanisms:
- Cell Cycle Arrest : Certain derivatives have been reported to induce apoptosis in cancer cells by activating pathways that lead to cell cycle arrest.
- Enzymatic Inhibition : The compounds have been shown to inhibit key enzymes involved in cancer progression, such as human telomerase and phosphatases like PTP1B .
Study on Antifungal Efficacy
In a comparative study assessing the antifungal efficacy of NPBD (a derivative of nitropropenyl benzene), results indicated that NPBD was effective against multiple fungal pathogens with minimal toxicity to mammalian cells. The compound exhibited rapid fungicidal activity with lower MFC/MIC ratios compared to conventional antifungals.
Anticancer Research
A study focusing on the anticancer potential of nitropropenyl derivatives highlighted their ability to induce reactive oxygen species (ROS) in breast cancer cells, leading to increased apoptosis rates. These findings suggest a mechanism where oxidative stress contributes significantly to the anticancer effects observed .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,4-dimethoxy-1-(2-nitroprop-1-enyl)benzene, and how can reaction parameters be optimized?
- Answer : The compound is typically synthesized via electrophilic substitution or condensation reactions. A standard approach involves refluxing substituted benzaldehydes with nitroalkenes in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the nitropropene moiety . Optimization includes adjusting molar ratios, reaction time (4–6 hours), and catalyst type (e.g., Lewis acids like BF₃·Et₂O for regioselectivity) . Monitoring reaction progress via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and nitropropene protons (δ ~6.0–7.0 ppm) .
- IR Spectroscopy : Confirm nitro groups (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?
- Answer : Use slow evaporation from solvents like ethanol or dichloromethane at 4°C. Additive screening (e.g., seed crystals) and controlled supersaturation reduce twinning. Crystallographic software (e.g., WinGX) aids in data processing .
Advanced Research Questions
Q. What mechanistic insights explain the electrophilic reactivity of the nitropropene moiety in substitution reactions?
- Answer : The nitro group acts as a strong electron-withdrawing group, polarizing the double bond and making the β-carbon electrophilic. Density Functional Theory (DFT) calculations reveal charge distribution (e.g., Natural Bond Orbital analysis) and transition-state geometries for Michael additions or Diels-Alder reactions . Kinetic studies (e.g., UV-Vis monitoring) quantify activation barriers under varying conditions.
Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved using refinement tools?
- Answer : Discrepancies arise from disorder or thermal motion. SHELXL refinement incorporates restraints for chemically equivalent bonds and anisotropic displacement parameters. Twin refinement (via TWIN/BASF commands) addresses twinning artifacts. Validation metrics (R-factor, CSD-Mogul) ensure geometric accuracy .
Q. What strategies mitigate side reactions during synthesis, such as nitro group reduction or methoxy cleavage?
- Answer :
- Nitro Stability : Avoid reductive conditions (e.g., H₂/Pd-C). Use inert atmospheres (N₂/Ar) and low temperatures during nitropropene formation .
- Methoxy Protection : Employ Boc or TMS groups for acid-sensitive substrates. Post-synthesis deprotection (e.g., TFA) restores methoxy groups .
Q. How do acidic catalysts influence regioselectivity in electrophilic substitutions on the aromatic ring?
- Answer : Lewis acids (e.g., AlCl₃) direct electrophiles to electron-rich positions. For 2,4-dimethoxy substrates, meta-directing effects of methoxy groups compete. Competitive experiments (e.g., HCl vs. H₂SO₄ catalysis) and Hammett plots quantify substituent effects .
Q. What computational approaches validate experimental spectral data and predict reaction pathways?
- Answer :
- DFT/NMR Prediction : Software (Gaussian, ORCA) calculates chemical shifts (δ) using GIAO methods, comparing with experimental NMR .
- Reaction Pathway Mapping : Transition-state searches (IRC) and Molecular Dynamics (MD) simulations model intermediates and activation energies .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental bond parameters?
- Answer : Systematic error analysis includes:
Q. What methodologies reconcile conflicting reactivity reports in literature?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
